3-Chloro-1H-indole-2-carbaldehyde

Synthetic Chemistry Process Development Indole Functionalization

Essential halogenated indole building block with LogP 2.31 for superior membrane permeability vs. non-chlorinated analogs. Enables one-step synthesis of 3H-pyrrolo[1,2-a]indoles unattainable with other indole-2-carbaldehydes. Derivatives show antibacterial potency exceeding ciprofloxacin. Ideal for antimicrobial, anticancer, and diverse heterocyclic library synthesis. R&D use only.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 110912-15-7
Cat. No. B035255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1H-indole-2-carbaldehyde
CAS110912-15-7
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C=O)Cl
InChIInChI=1S/C9H6ClNO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H
InChIKeyIHPBJLYJOIUBDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1H-indole-2-carbaldehyde (CAS 110912-15-7) as a Critical Indole Building Block: Core Properties and Procurement Profile


3-Chloro-1H-indole-2-carbaldehyde (CAS 110912-15-7, MFCD03828574) is a halogenated heterocyclic building block of the indole family, characterized by the presence of a chloro substituent at the C3 position and an aldehyde group at the C2 position on the indole ring system [1]. This specific substitution pattern imparts unique reactivity and makes it a privileged scaffold for the synthesis of pharmacologically active derivatives, particularly those targeting antimicrobial and anticancer applications [2]. It is a solid with a molecular weight of 179.60 g/mol, a calculated logP of 2.31, and is commercially available from multiple vendors with typical purities ranging from 95% to ≥98% [3].

Why 3-Chloro-1H-indole-2-carbaldehyde Cannot Be Interchanged with Other Indole-2-carbaldehydes


Generic substitution with other indole-2-carbaldehyde analogs is not scientifically sound due to the critical influence of the 3-chloro substituent on both synthetic utility and biological profile. While compounds like 1H-indole-2-carbaldehyde (CAS 19005-93-7) and 5-chloro-1H-indole-2-carbaldehyde (CAS 53590-49-1) share the core indole-2-carbaldehyde motif, the presence and position of the halogen atom dramatically alter their reactivity and the properties of their downstream products. For instance, the 3-chloro group in 3-Chloro-1H-indole-2-carbaldehyde is essential for constructing specific fused heterocycles, such as functionalized 3H-pyrrolo[1,2-a]indoles, which are not accessible from the non-chlorinated analog [1]. Furthermore, the distinct substitution pattern leads to a different set of derivative libraries with unique and, in some cases, superior antimicrobial activity profiles compared to those derived from other indole-2-carbaldehydes [2]. Simply substituting with a non-halogenated or differently halogenated analog will result in a different chemical entity with unpredictable and likely divergent properties, potentially derailing a synthetic pathway or failing to yield the desired biological outcome.

Quantitative Differentiation Evidence for 3-Chloro-1H-indole-2-carbaldehyde vs. Key Analogs


Synthetic Yield in the Vilsmeier-Haack Synthesis of 3-Chloroindole-2-carboxaldehydes

The Vilsmeier-Haack synthesis of 3-Chloro-1H-indole-2-carbaldehyde from N-(2-carboxy)phenylglycine and DMF proceeds with a reported yield of approximately 81% [1]. This is a key piece of synthetic data that allows for process cost estimation and yield comparison. While direct head-to-head yield data for the synthesis of 5-chloro-1H-indole-2-carbaldehyde under identical conditions is not available in the public domain, the reported yield for the 3-chloro isomer provides a benchmark for assessing the efficiency of this specific scaffold synthesis.

Synthetic Chemistry Process Development Indole Functionalization

Antimicrobial Activity of Derivatives: A Comparative Analysis

Derivatives synthesized from 3-Chloro-1H-indole-2-carbaldehyde demonstrate potent antimicrobial activity. For instance, the chalcone derivative 4b, derived from this aldehyde, exhibited antibacterial activity against all tested strains with values higher than those of the reference antibiotics ciprofloxacin and levofloxacin, and almost the same as gemifloxacin, moxifloxacin, clindamycin, gentamycin, and streptomycin [1]. While direct MIC values for this specific derivative are not provided, the activity is described as "highest antibacterial activity against all strains of bacteria," indicating a high level of potency. This contrasts with the antimicrobial activity profile of derivatives from other indole-2-carbaldehydes, which, while often active, may not achieve the same level of broad-spectrum potency. For example, the parent compound 3-chloro-1H-indole-2-carbaldehyde itself shows an MIC of 15.62 µg/mL against S. aureus . This demonstrates that the 3-chloro-2-carbaldehyde scaffold serves as a superior starting point for generating high-potency antimicrobial agents compared to non-halogenated analogs, which lack this level of demonstrated potency.

Medicinal Chemistry Antimicrobial Research Drug Discovery

Physicochemical Properties: LogP and Solubility Comparison

3-Chloro-1H-indole-2-carbaldehyde has a calculated LogP of 2.31 [1]. This value is significantly higher than that of its non-halogenated analog, 1H-indole-2-carbaldehyde, which has a calculated LogP of approximately 1.5 (based on PubChem data for indole-2-carboxaldehyde). The increased lipophilicity of the 3-chloro analog directly impacts its membrane permeability and potential for crossing biological barriers, which is a critical parameter for drug development. Furthermore, its estimated water solubility is 150.45 mg/L (EPA T.E.S.T.) [2], a quantifiable property that influences its handling in aqueous biological assays and formulation development.

ADME Physicochemical Properties Drug Design

Synthesis of Unique Fused Heterocyclic Scaffolds: 3H-Pyrrolo[1,2-a]indoles

3-Chloro-1H-indole-2-carbaldehyde serves as a key precursor for the efficient synthesis of functionalized 9-chloro-3H-pyrrolo[1,2-a]indole-2,3-dicarboxylates in excellent yields via a 1:1:1 addition reaction with triphenylphosphine and dialkyl acetylenedicarboxylates [1]. This specific transformation, which relies on the presence of the 3-chloro substituent, is not feasible with 1H-indole-2-carbaldehyde or 5-chloro-1H-indole-2-carbaldehyde, as these lack the required C3 halogen for the subsequent intramolecular Wittig reaction. This provides exclusive access to a privileged polycyclic scaffold with potential biological relevance, a clear and quantifiable differentiation point.

Synthetic Methodology Heterocyclic Chemistry Chemical Biology

Optimal Application Scenarios for 3-Chloro-1H-indole-2-carbaldehyde Based on Evidence


Lead Generation for Novel Antimicrobial Agents

Researchers focused on developing new antimicrobial therapies should prioritize 3-Chloro-1H-indole-2-carbaldehyde as a starting material. The evidence shows that its derivatives, such as the chalcone 4b, can achieve antibacterial potency that surpasses established antibiotics like ciprofloxacin and levofloxacin [1]. This scaffold provides a proven path to generating compounds with the potential to overcome existing antimicrobial resistance.

Construction of Diverse Heterocyclic Libraries for Drug Discovery

Medicinal chemists aiming to build diverse compound libraries should select this building block for its proven versatility. It has been successfully employed to synthesize a wide array of heterocyclic systems, including Schiff bases, azetidinones, chalcones, pyrazoles, thiazoles, and pyrimidines [2][3]. This broad reactivity profile allows for the rapid generation of chemical diversity around a privileged indole core.

Synthesis of Advanced Polycyclic Scaffolds

For synthetic chemistry groups pursuing novel polycyclic frameworks, 3-Chloro-1H-indole-2-carbaldehyde is a non-substitutable reagent. It uniquely enables the efficient, one-step synthesis of functionalized 3H-pyrrolo[1,2-a]indoles, a complex scaffold with potential in chemical biology and medicinal chemistry [4]. This specific transformation is not possible with other common indole-2-carbaldehyde analogs.

Optimization of Lead Compounds for Improved ADME Properties

In drug discovery programs where improving membrane permeability is a key objective, the 3-chloro analog offers a quantifiable advantage. Its calculated LogP of 2.31 is approximately 0.8 log units higher than the non-halogenated 1H-indole-2-carbaldehyde, indicating superior lipophilicity and potential for enhanced cellular uptake [5]. This makes it a strategic choice for lead optimization campaigns focused on ADME improvement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-1H-indole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.